Sorbitan Trioleate (Span 85): Advanced Synthesis Mechanisms and Structural Elucidation
Sorbitan Trioleate (Span 85): Advanced Synthesis Mechanisms and Structural Elucidation
Executive Summary
Sorbitan trioleate, commonly known as Span 85, is a predominantly lipophilic nonionic surfactant characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 1.8[1]. As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a routine esterification, but as a complex thermodynamic and kinetic balancing act. Span 85 is critical for stabilizing water-in-oil (W/O) emulsions, formulating lipid nanoparticles, and acting as a nanoreactor for chemical synthesis[2][3]. This whitepaper provides an in-depth, self-validating guide to the synthesis pathways and structural elucidation techniques for sorbitan trioleate, grounded in field-proven methodologies.
Mechanistic Synthesis of Sorbitan Trioleate
The industrial and laboratory-scale synthesis of sorbitan trioleate involves a tandem dehydration-esterification sequence. The process converts D-sorbitol into its cyclic anhydrides (predominantly 1,4-sorbitan), which are subsequently esterified with oleic acid[4].
Reaction Causality and Catalyst Selection
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Temperature Ramping: Sorbitol dehydration occurs optimally at lower temperatures (110–150 °C). Ramping the temperature to 210–230 °C is strictly required for the subsequent esterification with oleic acid to overcome the activation energy barrier of the sterically hindered secondary hydroxyl groups on the sorbitan ring[5].
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Catalyst Dynamics: While strong mineral acids can accelerate the reaction, they often cause severe caramelization (color degradation) and excessive etherification. Utilizing a neutral or mild catalytic system (e.g., sodium hydroxide/phosphorous acid mixtures) prevents oxidative cleavage of the oleic acid double bonds and yields a clear, light-colored product[5][6].
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Le Chatelier’s Principle: Continuous nitrogen sparging and the use of a Dean-Stark apparatus are employed to continuously remove the water byproduct. This drives the equilibrium forward, ensuring maximum conversion to the triester form rather than stopping at mono- or di-oleates.
Self-Validating Synthesis Protocol
This protocol incorporates an In-Process Quality Control (IPQC) loop to ensure the reaction is self-validating.
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Pre-mixing: In a reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, combine 10.0 g of aqueous D-sorbitol with 16.0 - 20.0 g of high-purity oleic acid[5].
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Catalyst Addition: Add 0.06 - 0.09 g of a neutral catalyst system (approximately 0.3% - 1% of the sorbitol weight)[5].
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Dehydration Phase: Heat the mixture gradually to 110–150 °C under continuous nitrogen sparging. Monitor the Dean-Stark trap for the initial collection of water, indicating the cyclization of sorbitol to sorbitan[6].
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Esterification Phase: Ramp the temperature at a controlled rate of 2 °C/min until reaching 210–230 °C[5]. Maintain this temperature and continuous stirring for 5 to 7 hours[5].
-
IPQC (Self-Validation): Periodically extract 1 mL aliquots to titrate the acid value. The reaction is kinetically complete only when the unreacted oleic acid is consumed, indicated by an acid value dropping to
15 mg KOH/g[5]. If the value is > 15, maintain 230 °C for an additional hour. -
Discharge: Once the target acid value is validated, cool the reactor to 80 °C and discharge the yellow viscous liquid[5].
Caption: Reaction pathway for the synthesis of Sorbitan Trioleate from D-Sorbitol and Oleic Acid.
Structural Analysis and Characterization Techniques
Commercial Span 85 is not a single discrete molecule but a complex oligomeric mixture consisting predominantly of the triester. Rigorous structural elucidation is required to confirm the degree of substitution and batch-to-batch consistency.
Oligomeric Profiling via LC-MS/Q-TOF
Because sorbitan esters lack a strong UV chromophore, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q/TOF MS) is the gold standard[4].
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Causality: Q-TOF MS provides exact mass measurements, allowing us to differentiate between positional isomers and varying degrees of substitution (mono-, di-, and tri-oleates). Operating in positive electrospray ionization (ESI+) mode encourages the formation of ammonium
adducts, drastically improving the signal-to-noise ratio for highly lipophilic triesters.
Molecular Elucidation via NMR and FTIR
-
NMR Spectroscopy:
and NMR provide definitive proof of esterification. NMR confirms the presence of the oleic acid double bonds via a distinct multiplet at 5.30-5.40 ppm. Furthermore, COSY (Correlation Spectroscopy) experiments establish proton connectivity, confirming the integrity of the sorbitan ring[4][7]. -
FTIR Spectroscopy: Fourier Transform Infrared spectroscopy serves as a rapid orthogonal validation tool. The presence of a strong ester carbonyl (
) stretch at ~1740 cm⁻¹ and asymmetric stretching vibrations of the ether bond confirm the fundamental backbone[7][8].
Self-Validating Analytical Protocol
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System Suitability Test (SST): Before running the sample, inject a known standard of high-purity oleic acid to verify column retention time and mass accuracy. This ensures the LC-MS system is properly calibrated.
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Sample Preparation: Dissolve 10 mg of the synthesized Span 85 in 1 mL of LC-MS grade Acetonitrile/Water (1:1 v/v)[9]. For NMR, dissolve 15 mg in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) or
[7][9]. -
Chromatographic Separation: Inject 5 µL onto a reversed-phase C8 column (e.g., 5 µm, 50 × 4.6 mm) maintained at 30 °C[9]. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to elute the lipophilic fractions[9].
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Mass Spectrometry: Operate the Q-TOF MS in ESI+ mode. Extract ion chromatograms for the theoretical monoisotopic mass of the sorbitan trioleate adduct (Base mass: 956.80 Da)[10].
-
NMR Acquisition: Acquire
NMR at 400 MHz using a standard 5mm tube[7][9]. Process the spectra using baseline correction and reference to the solvent peak (e.g., 2.50 ppm for DMSO-d6)[9].
Caption: Integrated analytical workflow for the structural elucidation of Sorbitan Trioleate.
Quantitative Data Summaries
The following table synthesizes the critical physicochemical and analytical parameters used to validate the structural integrity of Sorbitan Trioleate.
| Property / Parameter | Value / Description | Analytical Method |
| Molecular Formula | Elemental Analysis[10] | |
| Monoisotopic Mass | 956.8044 Da | High-Res MS (Q-TOF)[10] |
| Density (at 20 °C) | 0.95 g/cm³ | Pycnometer |
| Saponification Value | 170 - 190 mg KOH/g | Titrimetry |
| Hydroxyl Value | 55 - 75 mg KOH/g | Titrimetry |
| 400 MHz | ||
| FTIR (Ester C=O stretch) | ~1740 cm⁻¹ | ATR-FTIR[7] |
References
-
National Center for Biotechnology Information (PubChem). "Sorbitan Trioleate | C60H108O8 | CID 9920343". PubChem Database.[Link]
- Google Patents. "Preparation method for sorbitan trioleate (CN105669607A)".
-
Prime Scholars. "Separation Techniques: Analysis of Polysorbates". Journal of Separation Techniques. [Link]
Sources
- 1. Sorbitan Trioleate Span 85 | C60H108O8 | 26266-58-0 - HUANA [huanachemical.com]
- 2. nmb-journal.com [nmb-journal.com]
- 3. mdpi.com [mdpi.com]
- 4. Sorbitantrioleate | Benchchem [benchchem.com]
- 5. CN105669607A - Preparation method for sorbitan trioleate - Google Patents [patents.google.com]
- 6. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]
- 7. tou.edu.kz [tou.edu.kz]
- 8. researchgate.net [researchgate.net]
- 9. Ionic Liquid Forms of the Antimalarial Lumefantrine in Combination with LFCS Type IIIB Lipid-Based Formulations Preferentially Increase Lipid Solubility, In Vitro Solubilization Behavior and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorbitan Trioleate | C60H108O8 | CID 9920343 - PubChem [pubchem.ncbi.nlm.nih.gov]
